(s)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrFNO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and fluorine atoms. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and glycidol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of bases or acids, depending on the nature of the substitution reaction.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(s)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (s)-2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol
- (s)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
- (s)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9BrFNO |
---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-bromo-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
HRUSBMMNOMBWAV-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)F)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)Br |
Origin of Product |
United States |
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